Tert-butyl 2-methyl-3-oxobutanoate
Overview
Description
Tert-butyl 2-methyl-3-oxobutanoate is an organic compound with the molecular formula C9H16O3. It is a colorless liquid commonly used in organic synthesis due to its versatile reactivity.
Mechanism of Action
Target of Action
Tert-butyl 2-methyl-3-oxobutanoate is a chemical reagent used in the preparation of a potent Bcl-2/Bcl-xL inhibitor . Bcl-2 and Bcl-xL are proteins that regulate cell death (apoptosis), and inhibiting them can lead to increased apoptosis, which is often desirable in the context of cancer treatment .
Mode of Action
It is known that the compound interacts with its targets (bcl-2 and bcl-xl) and inhibits their function . This inhibition disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell, potentially leading to increased cell death .
Biochemical Pathways
This compound affects the apoptosis pathway by inhibiting Bcl-2 and Bcl-xL . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis by controlling the release of cytochrome c from the mitochondria. When this pathway is disrupted, it can lead to increased cell death, which is beneficial in the context of cancer treatment .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . By inhibiting Bcl-2 and Bcl-xL, the compound disrupts the balance of cell survival and death signals, potentially leading to increased cell death. This is particularly useful in the context of cancer treatment, where promoting the death of cancer cells is a primary goal .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can impact the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methyl-3-oxobutanoate can be synthesized through the esterification of 2-methyl-3-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as fractional distillation and chromatography, helps in achieving large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-methyl-3-oxobutanoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-oxobutanoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl 3-oxobutanoate: Lacks the methyl group at the 2-position.
Tert-butyl acetoacetate: Similar structure but without the methyl group at the 2-position.
Uniqueness
Tert-butyl 2-methyl-3-oxobutanoate is unique due to its combination of a tert-butyl ester group and a β-keto ester functionality. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZMFUCASLNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471629 | |
Record name | TERT-BUTYL 2-METHYL-3-OXOBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39149-65-0 | |
Record name | TERT-BUTYL 2-METHYL-3-OXOBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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